Benzo[c]cinnoline, 4-(dimethylamino)-
Description
Contextualization of the Benzo[c]cinnoline (B3424390) Core in Heterocyclic Chemistry Research
Benzo[c]cinnoline, a tricyclic aromatic compound with the chemical formula C₁₂H₈N₂, is a significant member of the azaheterocyclic family. wikipedia.org Its structure consists of a benzene (B151609) ring fused to a cinnoline (B1195905) ring system. ontosight.ai This core structure is considered a privileged molecule and is frequently found in the framework of various functional compounds. acs.org
The inherent chemical and physical properties of the benzo[c]cinnoline scaffold have made it a subject of extensive research. It is known to exhibit fluorescence, a property that makes it valuable in both chemical and biological applications. ontosight.ai The synthesis of benzo[c]cinnoline and its derivatives has been a focus of organic chemistry, with methods ranging from the oxidative dehydrogenation of 2,2'-diaminobiphenyl to more recent strategies involving electrochemical reduction of nitroaryls or transition-metal catalysis. wikipedia.orgacs.orgnih.gov
The versatility of the benzo[c]cinnoline core has led to its investigation in diverse fields. In medicinal chemistry, derivatives have shown potential as anticancer, antimicrobial, and antiviral agents. ontosight.ainih.gov The planar nature of the molecule allows it to act as a DNA intercalator, which is a basis for its anticancer activity. nih.gov In materials science, the photophysical properties of benzo[c]cinnoline derivatives are being explored for applications in optoelectronics, such as organic field-effect transistors (OFETs) and as fluorophores for biological studies. acs.orgnih.gov
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈N₂ wikipedia.org |
| Molar Mass | 180.21 g/mol wikipedia.org |
| Appearance | Yellow-green Crystalline Powder chembk.com |
| Melting Point | 156-159 °C chembk.com |
| CAS Number | 230-17-1 wikipedia.org |
Significance of the Dimethylamino Substituent in Modulating Electronic and Reactivity Profiles within the Benzo[c]cinnoline Framework
The introduction of a dimethylamino group at the 4-position of the benzo[c]cinnoline core results in the compound Benzo[c]cinnoline, 4-(dimethylamino)-, with the molecular formula C₁₄H₁₃N₃. chemicalbook.com This substituent significantly modulates the electronic and reactivity characteristics of the parent heterocycle. The dimethylamino group is a strong electron-donating group, which influences the electron density distribution across the aromatic system.
The synthesis of 4-(dimethylamino)benzo[c]cinnoline has been a subject of specific research. Notably, its formation from the reaction of benzo[c]cinnoline with lithium dimethylamide is particularly remarkable. In this reaction, 4-(dimethylamino)benzo[c]cinnoline is formed in a high yield (79%), with researchers noting that the preferential substitution at the 4-position is striking, as mono-substitution might also be expected to occur at the 2-position. publish.csiro.au This selectivity points to a specific mechanistic pathway governing the reactivity of the benzo[c]cinnoline nucleus with strong bases.
Furthermore, 4-(dimethylamino)benzo[c]cinnoline itself can undergo further substitution reactions. For instance, its reaction with lithium dimethylamide can yield 2,4,7-tris(dimethylamino)benzo[c]cinnoline, albeit in a low yield. publish.csiro.au This demonstrates that the presence of the first dimethylamino group activates the ring towards further substitution, while also directing subsequent functionalization. The electronic effects of the dimethylamino group are also expected to influence the photophysical properties of the molecule, potentially leading to shifts in absorption and emission spectra and enhanced fluorescence quantum yields, as observed in other N,N-dimethylamino-substituted heterocyclic systems. beilstein-journals.org
| Reactants | Product(s) | Yield | Reference |
|---|---|---|---|
| Benzo[c]cinnoline + Lithium dimethylamide | 4-(dimethylamino)benzo[c]cinnoline | 79% | publish.csiro.au |
| Benzo[c]cinnoline + Lithium dimethylamide | 2,4,7-tris(dimethylamino)benzo[c]cinnoline | 12% | publish.csiro.au |
| 4-(dimethylamino)benzo[c]cinnoline + Lithium dimethylamide | 2,4,7-tris(dimethylamino)benzo[c]cinnoline | 4% | publish.csiro.au |
Overview of Advanced Research Themes on Benzo[c]cinnoline and Related Azaheterocyclic Systems
Research into benzo[c]cinnoline and related azaheterocyclic systems is vibrant and multifaceted, driven by their potential in both medicine and materials science. nih.gov A significant theme is the development of novel and efficient synthetic methodologies. nih.gov This includes the use of modern techniques like microwave (MW) and ultrasound (US) irradiation to improve reaction yields, reduce reaction times, and minimize solvent use compared to traditional thermal heating. nih.gov Recent advancements also include the synthesis of benzo[c]cinnolinium salts through copper(II)-promoted or electrochemical oxidation of 2-azobiaryls, offering an efficient route to diversely functionalized derivatives. acs.orgnih.gov
In the context of medicinal chemistry, a major research focus is the exploration of the biological activities of these compounds. nih.gov Benzo[c]quinoline and benzo[c]cinnoline derivatives are actively being synthesized and evaluated for their in vitro anticancer efficacy. nih.gov The ability of these planar aromatic systems to intercalate with DNA is a key mechanism behind their cytotoxic properties. nih.gov
Another prominent research area is the investigation of the photophysical properties of these heterocycles. Benzo[c]cinnoline-containing compounds are known to have broad absorption bands and exhibit large Stokes shifts. acs.org These properties are highly desirable for applications such as fluorescent probes and sensors. acs.orgrsc.org For example, diethyl benzo[c]cinnoline-3,8-dicarboxylate has been developed as an efficient sensor for the optical detection of picric acid. rsc.org The potential for these compounds to be used in organic light-emitting devices (OLEDs) is also an active area of investigation. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
16371-74-7 |
|---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N,N-dimethylbenzo[c]cinnolin-4-amine |
InChI |
InChI=1S/C14H13N3/c1-17(2)13-9-5-7-11-10-6-3-4-8-12(10)15-16-14(11)13/h3-9H,1-2H3 |
InChI Key |
GXDYAGXNORNWKE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1N=NC3=CC=CC=C23 |
Canonical SMILES |
CN(C)C1=CC=CC2=C1N=NC3=CC=CC=C23 |
Synonyms |
4-(Dimethylamino)benzo[c]cinnoline |
Origin of Product |
United States |
Synthetic Methodologies for Benzo C Cinnoline, 4 Dimethylamino and Its Advanced Derivatives
Strategies for the Construction of the Benzo[c]cinnoline (B3424390) Ring System
The construction of the tricyclic benzo[c]cinnoline core, formally derived from the oxidative dehydrogenation of 2,2'-diaminobiphenyl, involves a variety of strategic approaches. wikipedia.org These methods range from classical cyclization reactions to modern transition metal-catalyzed processes, enabling access to a wide array of functionalized derivatives.
Cyclization and Annulation Reactions for Benzo[c]cinnoline Synthesis
Cyclization and annulation reactions are foundational strategies for assembling the benzo[c]cinnoline framework. These methods involve the formation of the key diazene (B1210634) (–N=N–) bridge and the concomitant creation of the central six-membered ring.
A prominent strategy for building the benzo[c]cinnoline skeleton involves the sequential formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through oxidative C-H functionalization. researchgate.net This approach allows for the assembly of diverse benzo[c]cinnoline libraries. One such method begins with the C-arylation of 1-arylhydrazine-1,2-dicarboxylate with an aryl iodide, followed by an oxidative N-arylation to complete the cyclization. researchgate.net
Palladium catalysis is instrumental in these sequential bond-forming reactions. For instance, a one-pot synthesis of benzo[c]pyrazolo[1,2-a]cinnolin-1-ones has been developed utilizing a palladium-catalyzed dual C-H activation to construct the C-C and C-N bonds. nih.gov This process employs a pyrazolone (B3327878) moiety as an internal directing group, facilitating a flexible route to the polycyclic structure. nih.gov
| Strategy | Key Transformation | Catalyst/Reagents | Starting Materials | Reference |
|---|---|---|---|---|
| Sequential C-H Functionalization | C-arylation followed by oxidative N-arylation | Pd(OAc)₂/AgOAc then PhI/oxone | 1-arylhydrazine-1,2-dicarboxylate, Aryl iodide | researchgate.net |
| One-Pot Dual C-H Activation | C-C and C-N bond formation | Palladium catalyst | 5-Pyrazolones, Aryl iodides | nih.gov |
Intramolecular cyclization offers a direct route to the benzo[c]cinnoline ring by forming the crucial N=N bond from precursors where the two aryl rings are already linked. A classic and efficient pathway is the oxidative ring closure of 2,2'-diaminobiaryls. researchgate.net A simple and effective method utilizes a nitrite (B80452) source, such as tert-butyl nitrite (tBuONO), to synthesize functionalized benzo[c]cinnoline derivatives from readily available 2,2'-diamino-1,1'-biaryls. researchgate.net This process tolerates various functional groups and proceeds under mild, metal-free conditions. researchgate.net
Another significant intramolecular approach involves the cyclization of 2-azobiaryls. nih.govacs.org This transformation can be promoted by copper(II) or through electrochemical oxidation. nih.govacs.org The proposed mechanism involves a single-electron transfer (SET) from the oxidant to form a radical cation, which then undergoes intramolecular cyclization via nucleophilic addition of the azo group. acs.org This method provides access to benzo[c]cinnolinium salts, which are closely related to the parent benzo[c]cinnolines. nih.govacs.org
| Precursor Type | Key Reaction | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2,2'-Diamino-1,1'-biaryls | Oxidative N-N bond formation | Nitrite source (e.g., tBuONO) | Benzo[c]cinnolines | researchgate.net |
| 2-Azobiaryls | Intramolecular C-N cyclization | Copper(II) or Electrochemical Oxidation | Benzo[c]cinnolinium salts | nih.govacs.org |
| 2,2'-Dinitrobiphenyls | Reductive cyclization | LiAlH₄ or Catalytic Hydrogenation | Benzo[c]cinnolines | researchgate.net |
Radical mechanisms have been implicated in several synthetic routes to benzo[c]cinnolines. In the synthesis from 2,2'-diamino-1,1'-biaryls using a nitrite source, control experiments involving radical scavengers suggested that a radical species could be involved in the transformation. researchgate.net The proposed mechanism involves the formation of a diazonium compound from one amino group, which then participates in the ring-closing step. researchgate.net
Transition Metal-Catalyzed Approaches for Benzo[c]cinnoline Synthesis
Transition metal catalysis has become a powerful tool for constructing the benzo[c]cinnoline skeleton, primarily through C-H activation strategies. researchgate.net Catalysts based on palladium, rhodium, and iridium have been employed, though palladium-catalyzed methods are particularly well-developed. acs.orgacs.org These reactions often offer high efficiency and functional group tolerance.
Palladium-catalyzed dual C-H activation is a highly efficient strategy for the one-pot synthesis of benzo[c]cinnoline derivatives. acs.orgresearchgate.net This approach facilitates a cascade annulation process, for example, between pyrazolones and aryl iodides, to construct complex derivatives like benzo[c]pyrazolo[1,2-a]cinnolines. acs.orgacs.org The reaction proceeds through a sequence of C-H activation/arylation followed by a second C-H activation and intramolecular C-N bond formation. acs.org
| Reaction Type | Catalyst System | Directing Group (Example) | Key Steps | Reference |
|---|---|---|---|---|
| Cascade Annulation | Palladium catalyst, Pyridine-type ligand, Oxidant (e.g., AgBF₄) | Pyrazolone moiety | 1. C-H activation/arylation 2. C-H activation/intramolecular C-N cyclization | acs.orgacs.org |
| Sequential C-H Functionalization | Pd(OAc)₂/AgOAc | Hydrazine-1,2-dicarboxylate | 1. Intermolecular C-H arylation 2. Intramolecular oxidative N-arylation | researchgate.net |
Copper-Catalyzed Aerobic Oxidative Dehydrogenative Coupling
A highly efficient and environmentally conscious method for synthesizing benzo[c]cinnolines involves a copper-catalyzed aerobic oxidative dehydrogenative coupling. This approach utilizes molecular oxygen as a green and readily available oxidizing agent. wikipedia.orgnih.gov In a typical procedure, CuBr is employed as the catalyst in conjunction with 4-(Dimethylamino)pyridine (DMAP) serving as a highly effective ligand. researchgate.netresearchgate.net The reaction proceeds under mild conditions and demonstrates broad substrate tolerance, accommodating various functional groups on the biaryl precursor, including both electron-donating and electron-withdrawing substituents, to afford the corresponding benzo[c]cinnoline derivatives in excellent yields, some approaching 100%. wikipedia.orgresearchgate.net
Mechanistic studies suggest the reaction follows a radical pathway. The process is believed to be initiated by the formation of a dicopper(II) peroxo complex with DMAP. This complex facilitates a single-electron oxidation of the substrate, leading to subsequent intramolecular ring closure to form the N=N bond of the benzo[c]cinnoline core. wikipedia.org Oxygen plays a crucial dual role as both the terminal oxidant and a radical initiator. wikipedia.org The practicality of this method has been demonstrated through gram-scale synthesis, highlighting its potential for larger-scale applications in pharmaceutical and materials science. nih.govntu.edu.sg
Table 1: Optimized Conditions for Copper-Catalyzed Synthesis of Benzo[c]cinnolines
| Parameter | Optimal Condition |
|---|---|
| Catalyst | CuBr |
| Ligand | DMAP |
| Oxidant | O₂ (Molecular Oxygen) |
| Yield | Up to 100% researchgate.net |
| Key Feature | Green, mild conditions, broad substrate scope wikipedia.org |
Nickel-Catalyzed Reactions Involving Benzo[c]cinnoline
Nickel, as an earth-abundant and cost-effective transition metal, has emerged as a powerful catalyst for the synthesis of nitrogen-containing heterocycles. rsc.orgmdpi.com Nickel-catalyzed reactions often proceed via C-H bond activation and functionalization, providing an atom-economical route to complex molecules. rsc.org In the context of benzo[c]cinnoline synthesis, nickel catalysis offers strategies analogous to those used for other N-heterocycles, such as acceptorless dehydrogenative coupling. researchgate.net
These methods typically involve the intramolecular coupling of appropriately substituted biaryl precursors. For instance, a macrocyclic nickel catalyst, [Ni(MeTAA)], has been shown to be effective in the acceptorless dehydrogenative coupling of o-aminobenzylalcohols with ketones to form quinolines, a related heterocyclic system. researchgate.net Similar strategies can be envisioned for benzo[c]cinnoline synthesis, where nickel catalysts promote the formation of the crucial N=N bond through intramolecular dehydrogenative cyclization of 2,2'-diaminobiphenyls or related precursors. The versatility of nickel catalysis allows for various oxidation states (e.g., Ni(0), Ni(II)) to be active in the catalytic cycle, enabling a range of transformations including cross-coupling, insertion, and cyclization reactions. rsc.org
Ruthenium-Catalyzed [4+2] Annulation Strategies
Ruthenium-catalyzed [4+2] annulation reactions represent a sophisticated strategy for constructing heterocyclic systems, including those related to the cinnoline (B1195905) core. rsc.orgyoutube.com These reactions are powerful tools for forming cyclic molecules through C-H bond activation and subsequent C-C bond formation. rsc.org While direct synthesis of the parent benzo[c]cinnoline via this method is less common, the strategy is highly effective for creating more complex, fused cinnoline derivatives.
For example, a ruthenium(II)-catalyzed annulation between 2-arylquinazolinones and vinylene carbonate has been developed to synthesize fused quinazolinones, demonstrating the power of this approach to build complex heterocyclic frameworks. nih.gov In a more directly related application, a cationic ruthenium complex, [Ru(p-cymene)(MeCN)₃(SbF₆)₂], has been proven effective for the synthesis of 12H-indazolo[2,1-a]cinnolin-12-ones. nih.gov This transformation involves a tandem sequence of C-H ruthenation, Ru(II)-carbene formation, migratory insertion, and final condensation. nih.gov Such strategies highlight the potential of ruthenium catalysis to assemble the benzo[c]cinnoline ring system as part of a larger, polycyclic architecture.
Electrochemical Synthesis Routes for Benzo[c]cinnolines
Electrochemical methods offer a green and highly controllable alternative for the synthesis of benzo[c]cinnolines, avoiding the need for chemical oxidants or reductants. researchgate.net These reactions can be performed under ambient conditions using inert electrodes, making them an environmentally sustainable choice.
A prominent electrochemical route to benzo[c]cinnolines is the reductive cyclization of 2,2'-dinitrobiphenyl (B165474) (DNBP). researchgate.net In this process, DNBP is electrochemically reduced in an aprotic solvent like DMSO. The reaction proceeds via an irreversible 8-electron process, particularly in the presence of CO₂, to yield the benzo[c]cinnoline product with high selectivity and conversion rates up to 99%. researchgate.net The mechanism of this transformation has been investigated using techniques such as cyclic voltammetry (CV) and in-situ FT-IR spectroelectrochemistry. This method provides a direct and efficient theoretical and practical path for synthesizing the benzo[c]cinnoline core from readily available starting materials. researchgate.net Photocatalytic reduction of 2,2'-dinitrobiphenyl using TiO₂ under UV irradiation also selectively produces benzo[c]cinnoline. Additionally, chemical reduction using reagents like NaHS provides a rapid (as fast as 20 minutes) and scalable method for the reductive coupling of dinitrobiphenyls to benzo[c]cinnolines in moderate to good yields.
Metal-Free Synthetic Methodologies for Heterocyclic Systems
The development of metal-free synthetic routes is a key goal in modern organic chemistry to avoid the cost and potential toxicity of transition metal catalysts. For benzo[c]cinnoline and other heterocyclic systems, several effective metal-free strategies have been established.
One notable method involves the synthesis of functionalized benzo[c]cinnoline derivatives from easily accessible 2,2'-diamino-1,1'-biaryls. This process utilizes a simple nitrite source, such as tert-butyl nitrite (tBuONO), as a diazotizing reagent. The reaction proceeds under mild conditions in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE) and tolerates a wide array of functional groups. The practicality of this approach has been confirmed through gram-scale synthesis. Mechanistic investigations suggest the reaction may involve a radical species. This method provides a simple and practical alternative to metal-catalyzed routes, proceeding without the need for toxic oxidizing agents.
Regioselective Introduction and Functionalization of the 4-(dimethylamino)- Moiety
The specific introduction of a dimethylamino group at the 4-position of the benzo[c]cinnoline core is most effectively achieved through nucleophilic aromatic substitution (SₙAr). researchgate.net This class of reaction is a cornerstone for the modification of aromatic and heteroaromatic rings. The strategy relies on a precursor that has a suitable leaving group, such as a halogen, at the target position.
For the synthesis of 4-(dimethylamino)benzo[c]cinnoline, the corresponding precursor, 4-chlorobenzo[c]cinnoline, is used. researchgate.net The reaction proceeds by treating the chlorinated substrate with dimethylamine (B145610). The nitrogen atom of dimethylamine acts as the nucleophile, attacking the carbon atom bearing the chlorine substituent. This addition step temporarily disrupts the aromaticity of the ring system, forming a Meisenheimer-like intermediate. Aromaticity is then restored through the elimination of the chloride leaving group, yielding the final 4-(dimethylamino)benzo[c]cinnoline product. researchgate.net This method has been successfully used to prepare not only the 4-substituted isomer but also the 1-, 2-, and 3-(dimethylamino)benzo[c]cinnolines from their respective chloro-precursors, demonstrating the versatility of the SₙAr approach for regioselective functionalization of the benzo[c]cinnoline scaffold. researchgate.net
Table 2: Summary of Synthetic Strategies for the Benzo[c]cinnoline Core
| Section | Methodology | Key Features |
|---|---|---|
| 2.1.2.2 | Copper-Catalyzed Dehydrogenative Coupling | Green (O₂ oxidant), high yields, mild conditions. wikipedia.org |
| 2.1.2.3 | Nickel-Catalyzed Reactions | Uses earth-abundant metal, C-H activation pathways. rsc.org |
| 2.1.2.4 | Ruthenium-Catalyzed [4+2] Annulation | Access to complex, fused cinnoline systems. nih.gov |
| 2.1.3.1 | Electrochemical Reductive Cyclization | Controllable, avoids chemical reagents, high selectivity. researchgate.net |
| 2.1.4 | Metal-Free Synthesis | Avoids transition metals, uses simple reagents (e.g., tBuONO). |
| 2.2 | Nucleophilic Aromatic Substitution | Regioselective introduction of amino groups from halo-precursors. researchgate.net |
Synthetic Protocols for Direct and Indirect Dimethylamino Group Incorporation
The introduction of a dimethylamino group at the C4 position of the benzo[c]cinnoline core can be achieved through several strategic pathways. These are broadly categorized as indirect methods, which are more established, and direct C-H amination strategies, which represent a more modern approach.
Indirect Methods: The most documented route to 4-(dimethylamino)benzo[c]cinnoline involves a nucleophilic aromatic substitution (SNAr) reaction. This method begins with the synthesis of a precursor, 4-chlorobenzo[c]cinnoline. The chloro-substituted compound is then treated with dimethylamine, which displaces the chloride ion to yield the desired product. researchgate.net This two-step approach relies on the initial, often challenging, regioselective chlorination or synthesis of the chlorinated benzo[c]cinnoline core.
Another prominent indirect pathway involves the cyclization of a pre-functionalized precursor. For instance, the photochemical cyclodehydrogenation of aromatic azo compounds is a widely applicable method for preparing monosubstituted benzo[c]cinnolines. researchgate.net However, azobenzenes containing strongly electron-donating groups, such as a dimethylamino group at the 4-position, have proven difficult to convert into the corresponding benzo[c]cinnolines via this photochemical method. researchgate.net An alternative cyclization involves heating 4-dimethylaminoazobenzene in an eutectic melt of aluminum trichloride, which has been shown to produce the 2-dimethylaminobenzo[c]cinnoline isomer, highlighting the influence of reaction conditions on regioselectivity. acs.org
A further indirect route proceeds via nitration of the parent benzo[c]cinnoline. rsc.org The resulting mixture of nitroisomers can be separated, and the 4-nitrobenzo[c]cinnoline (B3361127) isomer isolated. Subsequent reduction of the nitro group to a primary amine (4-aminobenzo[c]cinnoline), followed by exhaustive methylation (e.g., using methyl iodide or via reductive amination), yields the target 4-(dimethylamino)benzo[c]cinnoline.
| Method | Precursor | Reagents | Product | Key Features | Reference(s) |
| Nucleophilic Substitution | 4-Chlorobenzo[c]cinnoline | Dimethylamine | 4-(Dimethylamino)benzo[c]cinnoline | Relies on availability of the chloro-precursor. | researchgate.net |
| Nitration-Reduction-Methylation | Benzo[c]cinnoline | 1. HNO₃/H₂SO₄ 2. Reducing agent (e.g., SnCl₂) 3. Methylating agent (e.g., CH₃I) | 4-(Dimethylamino)benzo[c]cinnoline | Multi-step process; challenge in separating nitro-isomers. | rsc.org |
| Azo Compound Cyclization | 4-Dimethylaminoazobenzene | AlCl₃ (eutectic melt) | 2-(Dimethylamino)benzo[c]cinnoline | Yields the 2-isomer, not the 4-isomer. | acs.org |
Direct Methods: Direct C-H amination represents the most atom-economical approach, avoiding the need for pre-functionalized substrates. While methods for the direct C-H amination of fused azaarenes are emerging, particularly for the C2 and C4 positions of quinolines and other heteroarenes using iodine(III) reagents, their application to the benzo[c]cinnoline system is not yet widely documented. chemrxiv.org These methods typically involve the in-situ activation of the heteroarene, followed by reaction with an amine source. chemrxiv.org The development of such a protocol for benzo[c]cinnoline would constitute a significant advance, circumventing the often-laborious synthesis of precursors.
Challenges in Selective Functionalization on the Benzo[c]cinnoline Core
The selective introduction of a functional group at a specific position, such as C4, on the benzo[c]cinnoline nucleus presents considerable challenges. The core structure is a complex heteroaromatic system with ten non-equivalent carbon atoms available for substitution.
Furthermore, the reactivity of the different positions on the benzo[c]cinnoline ring is not uniform. The molecule can be viewed as a substituted biphenyl (B1667301) system fused with an azo bridge. The positions ortho and para to the azo group (C4, C7, C1, and C10) have different electronic densities compared to the other positions, leading to complex reactivity patterns. This inherent differentiation makes it difficult to predict and control the site of functionalization without the use of directing groups or highly specific catalytic systems. The challenges are analogous to those encountered in the regioselective functionalization of other polycyclic heteroaromatics like quinolines, where transition metal-catalyzed C-H activation has become a key strategy to achieve site-selectivity. nih.gov
Synthesis of Benzo[c]cinnoline, 4-(dimethylamino)- Analogues and Derivatization Strategies
The synthesis of analogues and derivatives of 4-(dimethylamino)benzo[c]cinnoline is crucial for tuning its chemical and physical properties. Strategies generally involve either building the substituted benzo[c]cinnoline skeleton from scratch ("bottom-up") or modifying a pre-existing, functionalized benzo[c]cinnoline core.
Construction of Substituted Benzo[c]cinnoline Derivatives
A powerful and versatile method for constructing the benzo[c]cinnoline core is the reductive cyclization of substituted 2,2'-dinitrobiphenyls. researchgate.netnih.govrsc.org This approach allows for the introduction of various substituents onto the phenyl rings of the biphenyl precursor, which are then carried through to the final benzo[c]cinnoline product. For example, starting with a 2,2'-dinitro-1,1'-biphenyl bearing a dimethylamino group at the appropriate position would lead directly to the desired substituted framework. This method offers high yields and can be achieved using various reducing agents or photocatalytically with TiO₂. nih.govrsc.org
Transition metal-catalyzed reactions have also emerged as highly efficient routes. Palladium-catalyzed cascade annulation of pyrazolones and aryl iodides provides access to various benzo[c]cinnoline derivatives with good functional group tolerance. acs.org Similarly, copper(II)-promoted or electrochemical oxidation of 2-azobiaryls can be used to construct diversely functionalized benzo[c]cinnolinium salts, which can then be reduced to the neutral benzo[c]cinnolines. nih.govacs.org Another efficient method involves the copper-catalyzed dual C-N coupling of phthalhydrazide (B32825) with diaryliodonium salts. rsc.org These catalytic methods often proceed under mild conditions and tolerate a wide range of functional groups, making them suitable for synthesizing complex derivatives. researchgate.net
| Synthetic Method | Starting Materials | Catalyst/Reagents | Key Advantages | Reference(s) |
| Reductive Cyclization | Substituted 2,2'-Dinitrobiphenyls | NaBH₄, LiAlH₄, or photocatalytic (TiO₂) | High yields, precursor availability. | researchgate.net, nih.gov, rsc.org |
| Pd-Catalyzed Annulation | Pyrazolones and Aryl Iodides | Palladium catalyst | Good functional group tolerance. | acs.org |
| Cu-Promoted Oxidation | 2-Azobiaryls | Copper(II) salts or electrochemical oxidation | High efficiency, access to cinnolinium salts. | nih.gov, acs.org |
| Dual C-N Coupling | Phthalhydrazide and Diaryliodoniums | Copper catalyst | One-pot procedure without extra deprotection steps. | rsc.org |
| Diazotization/Cyclization | Substituted 2,2'-Diamino-1,1'-biaryls | Nitrite source (e.g., NaNO₂) | Mild conditions, metal-free. | researchgate.net |
Multi-Component Reactions for the Formation of Complex Benzo[c]cinnoline Architectures
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer a highly efficient pathway to complex molecular architectures. While the application of MCRs specifically for the benzo[c]cinnoline core is an emerging area, the principles have been successfully applied to other nitrogen heterocycles. lew.ronih.gov
For instance, microwave-assisted one-pot, three-component synthesis has been used to create benzo[f]pyrrolo[1,2-a]quinoline derivatives from benzo[f]quinoline, bromo-acetophenones, and activated alkynes. lew.ro A similar strategy could be envisioned for benzo[c]cinnoline, potentially using a functionalized derivative as a scaffold. A hypothetical MCR could involve the in-situ formation of a substituted 2,2'-dinitrobiphenyl from three or more components, followed by an intramolecular reductive cyclization to yield a complex benzo[c]cinnoline architecture in a single pot. The development of such MCRs would significantly streamline the synthesis of libraries of benzo[c]cinnoline derivatives for screening in materials and pharmaceutical applications.
Introduction of Electron-Donating and Electron-Withdrawing Groups for Property Modulation
The electronic and photophysical properties of the benzo[c]cinnoline core can be systematically tuned by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). The 4-(dimethylamino) group is itself a very strong EDG.
Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy (B1213986) (-OCH₃) or additional amino groups, generally leads to a red-shift (bathochromic shift) in the absorption and emission spectra of the molecule. nih.govacs.org This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which decreases the HOMO-LUMO energy gap. For example, methoxy-substituted benzo[c]cinnolinium salts exhibit a notable red shift in their weak absorption bands compared to unsubstituted analogues. acs.org The presence of EDGs is well-tolerated in many synthetic procedures, such as copper-promoted cyclizations. nih.govacs.org
Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs, such as nitro (-NO₂) or fluoro (-F) groups, lowers the energy of the lowest unoccupied molecular orbital (LUMO). This can also lead to changes in the photophysical properties and can significantly impact the reactivity of the benzo[c]cinnoline core. For example, electrochemical synthesis of benzo[c]cinnolinium salts was found to be disfavored by the presence of an electron-withdrawing fluoro group on the external ring, leading to significantly reduced yields. nih.govacs.org The strategic placement of both EDGs and EWGs on the same benzo[c]cinnoline scaffold can create "push-pull" systems with interesting non-linear optical properties and strong intramolecular charge transfer characteristics. nih.gov
| Substituent Type | Example Group(s) | Effect on Electronic Properties | Impact on Synthesis/Reactivity | Reference(s) |
| Electron-Donating | -N(CH₃)₂, -OCH₃, -CH₃ | Raises HOMO energy; Red-shifts absorption/emission spectra. | Generally well-tolerated in synthetic reactions. | nih.gov, acs.org |
| Electron-Withdrawing | -NO₂, -F, -Cl | Lowers LUMO energy; Can create "push-pull" systems. | Can disfavor certain reactions (e.g., electrochemical oxidation). | nih.gov, acs.org |
Reaction Mechanisms and Reactivity of Benzo C Cinnoline, 4 Dimethylamino
Mechanistic Pathways of Benzo[c]cinnoline (B3424390) Formation
The construction of the benzo[c]cinnoline ring system can be accomplished via several synthetic strategies, each with its own characteristic mechanistic pathway. These routes often involve intramolecular cyclization of appropriately substituted biphenyl (B1667301) or azobenzene (B91143) precursors. Key mechanistic themes include the formation of radical intermediates, single electron transfer processes, nucleophilic additions, and acid-promoted cyclizations.
Radical anions have been identified and investigated as key reactive intermediates in certain synthetic routes to benzo[c]cinnolines. researchgate.net One of the most notable examples is the reductive cyclization of 2,2'-dinitrobiphenyl (B165474). A novel process for synthesizing benzo[c]cinnoline from this precursor is believed to proceed through a radical mechanism involving a nitroso radical anion. nih.govrsc.org
The proposed sequence begins with a partial reduction of the nitro groups of the 2,2'-dinitrobiphenyl. This initial step is thought to occur via a Single Electron Transfer (SET) mechanism, yielding hydroxyamino and nitroso functionalities on the biphenyl backbone. researchgate.net The subsequent cyclization, which forms the crucial -N=N- bond, is believed to proceed via a nitroso radical anion intermediate. nih.govrsc.org This pathway can be controlled to produce either benzo[c]cinnoline or its corresponding N-oxide in high yields. nih.govrsc.org For instance, conducting the reaction in an alcohol solvent with an alkoxide base favors the formation of benzo[c]cinnoline, whereas using water as a solvent with sodium hydroxide (B78521) leads to the N-oxide. nih.govrsc.org
Electron Spin Resonance (ESR) spectroscopy has been a powerful tool for studying the electronic structure of such radical intermediates. Studies on the radical anions of the parent benzo[c]cinnoline, prepared in liquid dimethoxyethane and hexamethylphosphoric triamide, have allowed for the assignment of hyperfine coupling constants, providing a detailed map of the spin density distribution. rsc.org In these radical anions, the singly occupied molecular orbital (SOMO) is a π-orbital, with significant spin density localized on the nitrogen atoms (approximately 34% on each). rsc.org
| Intermediate Type | Precursor | Proposed Mechanism | Key Findings & Characterization |
| Nitroso Radical Anion | 2,2'-Dinitrobiphenyl | Partial reduction via SET, followed by cyclization of the intermediate. nih.govrsc.org | Leads to high yields of benzo[c]cinnoline or its N-oxide depending on reaction conditions. nih.govrsc.org |
| Benzo[c]cinnoline Radical Anion | Benzo[c]cinnoline | One-electron reduction. | Characterized by ESR and ENDOR spectroscopy; SOMO is a π-orbital with ~34% spin density on each nitrogen atom. rsc.org |
Single Electron Transfer (SET) is a fundamental step that initiates several modern synthetic methods for forming the benzo[c]cinnoline core. SET processes can generate radical cations or anions from stable precursors, which are then primed for intramolecular cyclization.
A prominent example is the synthesis of benzo[c]cinnolinium salts from 2-azobiaryls, which can be achieved through either copper(II)-promoted or electrochemical oxidation. nih.gov The proposed mechanism for both variations begins with a SET event. nih.gov
In the copper(II)-promoted reaction , the Cu(II) salt, directed by the azo group, oxidizes one of the aromatic rings via SET to form a radical cationic intermediate. nih.gov
In the electrochemical approach , this same radical cationic intermediate is generated through anodic oxidation at the electrode surface. nih.gov
Once formed, this highly reactive radical cation undergoes a rapid intramolecular cyclization. nih.gov A second SET process then occurs to oxidize the C-H bond at the C2′ position, leading to the final product after deprotonation and, in some cases, anion exchange. nih.gov
The reductive cyclization of 2,2'-dinitrobiphenyl also relies on a SET mechanism for the initial partial reduction of the nitro groups, which ultimately leads to the cyclization precursor. researchgate.net These SET-initiated reactions are often highly efficient and can tolerate a wide range of functional groups, making them powerful tools for generating diverse benzo[c]cinnoline libraries. nih.gov
Following the initial generation of a reactive intermediate, such as the radical cation in the oxidation of 2-azobiaryls, an intramolecular nucleophilic addition is often the key bond-forming step. In this specific pathway, the lone pair of electrons on one of the azo nitrogen atoms acts as the nucleophile, attacking the electron-deficient aromatic ring of the radical cation. nih.gov
This nucleophilic attack results in the formation of a new C-N bond, closing the central ring and generating a new intermediate. nih.gov The reaction sequence is completed by subsequent steps involving oxidation and elimination to restore aromaticity. In the copper(II)-promoted synthesis of benzo[c]cinnolinium salts, this involves a second SET oxidation and the removal of a proton (elimination). nih.gov This sequence of nucleophilic addition followed by elimination (or oxidative elimination) is a common pattern in the synthesis of aromatic heterocyclic systems.
This mechanistic paradigm is also central to methods involving the dual C-N coupling of phthalhydrazide (B32825) with diaryliodoniums, which proceeds via N,N'-diarylation followed by deprotection and oxidation to yield benzo[c]cinnolines. rsc.org
While radical and SET-initiated pathways are prevalent, acid-promoted cyclizations of azobenzene derivatives also provide a route to the benzo[c]cinnoline skeleton. Although a direct acid-catalyzed rearrangement of a precursor like 2,2'-disubstituted azoxybenzene (B3421426) to benzo[c]cinnoline is not a standard named reaction, related transformations highlight the role of strong acids in promoting cyclization.
A key example is the photochemical cyclodehydrogenation of certain substituted azobenzenes, which occurs in concentrated (98%) sulfuric acid to produce benzo[c]cinnolines in excellent yields. documentsdelivered.com For instance, 4-benzamidoazobenzene is converted to 2-aminobenzo[c]cinnoline under these conditions. While the primary driving force is photochemical excitation, the strongly acidic medium is essential for the reaction to proceed efficiently. documentsdelivered.com
Conceptually related is the Wallach rearrangement, where an azoxybenzene is converted to a p-hydroxyazobenzene under strong acid conditions. wikipedia.org The mechanism involves the diprotonation of the azoxy group to form a dicationic intermediate, which has been observed by NMR at low temperatures. wikipedia.org This highly electrophilic intermediate is then attacked by a nucleophile (such as HSO₄⁻ or water). wikipedia.org While this reaction typically results in a rearranged, non-cyclized product, it demonstrates the ability of strong acids to activate the azoxy group towards further reaction, a principle that could be harnessed in designing cyclization precursors.
Chemical Reactivity of the Benzo[c]cinnoline, 4-(dimethylamino)- System
The chemical reactivity of the benzo[c]cinnoline core is characterized by the interplay between its aromatic character and the presence of the azo (-N=N-) functional group. The electron-donating 4-(dimethylamino)- substituent would be expected to increase the electron density of the π-system, influencing its reactivity towards electrophiles and its photophysical properties.
The azo bond is a site of significant chemical reactivity within the benzo[c]cinnoline system. While relatively stable due to its integration into an aromatic framework, it can undergo reactions such as reduction and cleavage under specific conditions.
Dinuclear tantalum(IV) hydride complexes have been shown to be effective reagents for the complete cleavage of the N=N bond in the parent benzo[c]cinnoline. The reaction of [{Ta(η⁵-C₅Me₅)X₂}₂(μ-H)₂] (where X = Cl, Br) with benzo[c]cinnoline results in a four-electron reduction and scission of the azo bridge. This process affords biphenyl-bridged (phenylimido)tantalum complexes of the type [{Ta(η⁵-C₅Me₅)X₂}₂(μ-NC₆H₄C₆H₄N)], with the concomitant release of molecular hydrogen.
Mechanistic studies and the trapping of intermediates provide insight into this transformation. When tantalum hydrides with less sterically demanding cyclopentadienyl (B1206354) ligands were used, it was possible to isolate and characterize a side-on-bound diazo derivative, [(TaCpᴿX)₂{μ-(η²,η²-NC₆H₄C₆H₄N)}], as a plausible intermediate preceding the final N=N bond cleavage. DFT calculations support a two-stage mechanism where the splitting of the Ta-Ta bond is crucial for the reduction of the azo group.
| Reagent | Product | Key Mechanistic Feature |
| [{Ta(η⁵-C₅Me₅)X₂}₂(μ-H)₂] | [{Ta(η⁵-C₅Me₅)X₂}₂(μ-NC₆H₄C₆H₄N)] + H₂ | Complete four-electron reduction and cleavage of the N=N bond. |
| [{Ta(η⁵-C₅H₄SiMe₃)Cl₂}₂(μ-H)₂] | [(Ta(η⁵-C₅H₄SiMe₃)Cl)₂{μ-(η²,η²-NC₆H₄C₆H₄N)}] | Trapping of a side-on-bound diazo intermediate, prior to full cleavage. |
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings
The benzo[c]cinnoline nucleus is generally susceptible to both electrophilic and nucleophilic attack, with the positions of substitution being influenced by the reaction conditions and the electronic nature of the existing substituents.
Electrophilic Substitution: The parent benzo[c]cinnoline undergoes electrophilic substitution, such as halogenation, primarily at the 1- and 4-positions. However, the presence of the strongly electron-donating dimethylamino group at the 4-position is expected to significantly alter this reactivity pattern. The dimethylamino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions of the ring to which it is attached. Therefore, in electrophilic substitution reactions of 4-(dimethylamino)benzo[c]cinnoline, the substitution is predicted to occur on the same ring as the dimethylamino group, specifically at the 3-position (ortho) and the 1-position (para). The nitrogen atoms of the central cinnoline (B1195905) ring are electron-withdrawing, deactivating the other rings towards electrophilic attack.
Nucleophilic Aromatic Substitution: The synthesis of 4-(dimethylamino)benzo[c]cinnoline itself is achieved through a nucleophilic aromatic substitution reaction. Starting from 4-chlorobenzo[c]cinnoline, reaction with dialkylamines yields the corresponding 4-dialkylaminobenzo[c]cinnoline. researchgate.net This indicates that the 4-position on the benzo[c]cinnoline core is susceptible to nucleophilic attack, particularly when a good leaving group like a halogen is present. The electron-withdrawing character of the diazine (cinnoline) ring system facilitates this type of reaction. Once the dimethylamino group is in place, further nucleophilic substitution on the aromatic rings becomes less favorable due to the electron-donating nature of this substituent, which would destabilize any anionic intermediates.
Steric and Electronic Effects of the Dimethylamino Substituent on Reactivity
The dimethylamino group at the 4-position exerts profound steric and electronic effects that dictate the reactivity of the molecule.
Electronic Effects: The dimethylamino group is a strong π-donor (a +R effect) and a weak σ-withdrawer (a -I effect). The resonance effect dominates, leading to a significant increase in electron density in the aromatic ring to which it is attached, particularly at the ortho and para positions (positions 3 and 1). This enhanced nucleophilicity of the ring system makes it more susceptible to electrophilic attack and less so to nucleophilic attack. The electron-donating nature of the dimethylamino group can also influence the basicity of the nitrogen atoms in the central cinnoline ring.
Steric Effects: The dimethylamino group is sterically bulky. This steric hindrance can influence the regioselectivity of reactions by impeding the approach of reagents to the positions adjacent to the substituent (the 3-position). In reactions where an intermediate or transition state involves the 4-position, the bulk of the dimethylamino group can play a significant role. For instance, in the synthesis of benzo[c]cinnolinium salts from 2-azobiaryls, substitutions at the C4 position have been shown to have a notable impact on reaction yields, suggesting that steric hindrance can affect the formation of key intermediates. nih.gov
The following table illustrates the impact of different substituents at the C4 position on the yield of benzo[c]cinnolinium salt formation, highlighting the interplay of steric and electronic effects. nih.gov
| Substituent at C4 | Electronic Effect | Steric Hindrance | Reaction Yield (%) |
|---|---|---|---|
| -H | Neutral | Low | Not specified as baseline |
| -CH₃ | Weakly electron-donating | Moderate | 44 |
| -F | Strongly electron-withdrawing | Low | 0 (in one study), 49 (in another) |
This table is based on data for the synthesis of benzo[c]cinnolinium salts and is used here to illustrate the principles of steric and electronic effects at the 4-position.
Catalysis and Benzo[c]cinnoline, 4-(dimethylamino)-
Benzo[c]cinnoline and its derivatives have been investigated for their potential roles in catalysis, often owing to their electrochemical properties and ability to act as ligands in transition metal complexes.
Role of Benzo[c]cinnoline Derivatives in Catalytic Cycles
Benzo[c]cinnoline derivatives can participate in catalytic cycles in several ways. Their reversible electrochemical behavior allows them to function as redox mediators. researchgate.nettubitak.gov.trtubitak.gov.tr For example, they can be electrochemically reduced and subsequently re-oxidized, facilitating electron transfer between an electrode and a substrate. This has been explored in the context of the electrochemical reduction of dioxygen. researchgate.net
Furthermore, the nitrogen atoms in the cinnoline ring can act as coordination sites for metal ions, making benzo[c]cinnoline derivatives useful as ligands in homogeneous catalysis. The electronic properties of substituents on the benzo[c]cinnoline framework can tune the properties of the resulting metal complexes, influencing their catalytic activity and selectivity. The electron-rich nature of 4-(dimethylamino)benzo[c]cinnoline, due to the strong electron-donating substituent, would enhance its ability to act as a ligand and could also influence the redox potential of the molecule when it is used as a redox mediator.
Mechanistic Studies of Catalyst-Substrate Interactions
Detailed mechanistic studies specifically involving 4-(dimethylamino)benzo[c]cinnoline as a catalyst are not extensively documented in the available literature. However, the proposed mechanisms for related benzo[c]cinnoline derivatives in catalysis provide a framework for understanding its potential role.
In electrocatalytic systems, the mechanism often involves the initial reduction of the benzo[c]cinnoline derivative at an electrode surface to form a reduced species. This activated form then interacts with the substrate, leading to its transformation, and the catalyst is regenerated in its original oxidation state. For instance, a proposed mechanism for the electrocatalytic reduction of dioxygen involves the formation of a reduced benzo[c]cinnoline species that then transfers electrons to O₂. researchgate.net
When acting as a ligand, the benzo[c]cinnoline derivative would first coordinate to a metal center. The substrate would then interact with this metal complex, and the electronic properties of the 4-(dimethylamino)benzo[c]cinnoline ligand would influence the key steps of the catalytic cycle, such as oxidative addition, reductive elimination, or insertion reactions, by modulating the electron density at the metal center. The strong electron-donating nature of the dimethylamino group would likely increase the electron density on the coordinated metal, which could, for example, enhance the rate of oxidative addition.
Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural assignment of organic molecules in solution. For benzo[c]cinnoline (B3424390) and its derivatives, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
Similarly, in ¹³C NMR spectroscopy, the carbon atoms of the aromatic ring bearing the dimethylamino group will be shielded, resulting in upfield shifts. The quaternary carbon attached to the nitrogen of the dimethylamino group will have a characteristic chemical shift, as will the two methyl carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals by revealing their connectivity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in 4-(dimethylamino)benzo[c]cinnoline
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Aromatic Protons | 7.0 - 9.0 |
| ¹H | N-Methyl Protons | 2.5 - 3.5 |
| ¹³C | Aromatic Carbons | 110 - 155 |
| ¹³C | N-Methyl Carbons | 35 - 45 |
Note: The data in this table is predictive and based on general principles of NMR spectroscopy and data for related compounds.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Bonding Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present. The FT-IR spectrum of 4-(dimethylamino)benzo[c]cinnoline would exhibit distinct absorption bands corresponding to the vibrations of its aromatic and amino moieties.
Specific vibrational data for 4-(dimethylamino)benzo[c]cinnoline is not available in the provided search results. However, characteristic vibrational frequencies for related structures can be informative. For instance, the FT-IR spectrum of a compound containing a 4-(dimethylamino)benzaldehyde moiety shows characteristic peaks for C-N vibrations and N-H stretching if secondary amines were present researchgate.net. For 4-(dimethylamino)benzo[c]cinnoline, key expected vibrational modes are detailed in the table below.
Table 2: Expected Characteristic FT-IR Absorption Bands for 4-(dimethylamino)benzo[c]cinnoline
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretch | Aromatic | 3100 - 3000 |
| C-H stretch | Methyl (N-CH₃) | 2975 - 2850 |
| C=C stretch | Aromatic | 1620 - 1450 |
| C-N stretch | Aryl-N | 1360 - 1250 |
| C-H bend | Aromatic | 900 - 675 |
Note: The data in this table is based on established group frequencies in FT-IR spectroscopy.
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzo[c]cinnoline core is a chromophore that absorbs UV radiation, and the presence of substituents can significantly alter the absorption spectrum. The introduction of a strong electron-donating group like dimethylamino at the 4-position is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima due to extended conjugation and charge transfer interactions.
Studies on brominated benzo[c]cinnolines and their oxides have shown that the effects of multiple substituents on the UV-Vis absorption spectra are additive rsc.org. This principle suggests that the spectrum of 4-(dimethylamino)benzo[c]cinnoline will be a modification of the parent benzo[c]cinnoline spectrum, influenced by the electronic properties of the dimethylamino group. The spectrum would likely exhibit multiple absorption bands corresponding to π-π* transitions within the aromatic system.
Table 3: Predicted UV-Vis Absorption Maxima for 4-(dimethylamino)benzo[c]cinnoline in a Non-polar Solvent
| Transition Type | Predicted λₘₐₓ (nm) |
| π → π | 250 - 280 |
| π → π | 330 - 380 |
| n → π* | > 400 |
Note: The data in this table is an estimation based on the known UV-Vis spectrum of benzo[c]cinnoline and the expected effect of an auxochromic group.
Electron Spin Resonance (ESR) Spectroscopy for Triplet States and Radical Species Detection
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as radicals and triplet states. While the ground state of 4-(dimethylamino)benzo[c]cinnoline is a diamagnetic species with no unpaired electrons and therefore ESR-silent, this technique would be invaluable for studying its excited triplet states or any radical ions that could be generated through oxidation or reduction.
The quantum yield of triplet formation for the parent benzo[c]cinnoline is nearly unity, and it exhibits a significantly short triplet lifetime nih.gov. ESR spectroscopy would allow for the detailed characterization of the triplet state of 4-(dimethylamino)benzo[c]cinnoline, providing information on its zero-field splitting parameters (D and E), which are sensitive to the electronic and geometric structure of the molecule. Furthermore, if radical cations or anions of 4-(dimethylamino)benzo[c]cinnoline were to be generated, ESR would be the primary tool to confirm their formation and to study the distribution of the unpaired electron spin density across the molecule through the analysis of hyperfine coupling constants.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For 4-(dimethylamino)benzo[c]cinnoline, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its elemental composition.
The mass spectra of substituted benzo[c]cinnoline derivatives are noted to be useful for analytical purposes, typically showing a pronounced molecular ion peak kisti.re.kr. The fragmentation processes generally occur without skeletal rearrangement, making the interpretation of the spectra more straightforward kisti.re.kr. For isomers, "proximity effects" in the mass spectra of compounds substituted at the 4-position can aid in their differentiation kisti.re.kr. The fragmentation of 4-(dimethylamino)benzo[c]cinnoline would likely involve the loss of methyl radicals from the dimethylamino group and potentially the cleavage of the cinnoline (B1195905) ring system.
Table 4: Predicted Key Ions in the Mass Spectrum of 4-(dimethylamino)benzo[c]cinnoline
| m/z Value (Predicted) | Proposed Ion Structure | Fragmentation Pathway |
| 223.1106 | [M]⁺˙ | Molecular Ion |
| 208.0871 | [M - CH₃]⁺ | Loss of a methyl radical |
| 180.0687 | [M - N(CH₃)₂]⁺ | Loss of dimethylamino radical |
Note: The m/z values are calculated based on the exact masses of the most abundant isotopes.
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of structural information for 4-(dimethylamino)benzo[c]cinnoline, including bond lengths, bond angles, and torsional angles with very high precision.
The crystal structure of the parent benzo[c]cinnoline has been determined, revealing it to be a planar molecule mdpi.com. An X-ray crystallographic study of 4-(dimethylamino)benzo[c]cinnoline would reveal the planarity of the benzo[c]cinnoline core and the orientation of the dimethylamino group relative to the aromatic ring. It would also provide insights into the intermolecular interactions, such as π-π stacking and C-H···N hydrogen bonds, that govern the packing of the molecules in the crystal lattice. These interactions are crucial for understanding the solid-state properties of the material.
While the specific crystal structure for 4-(dimethylamino)benzo[c]cinnoline is not available in the provided search results, the study of related benzo[c]cinnolinium salts has demonstrated the importance of N–H···N and N–H···O hydrogen bonding, as well as aromatic π-π interactions in their solid-state self-assembly mdpi.com.
Electronic Structure and Quantum Chemical Investigations of Benzo C Cinnoline, 4 Dimethylamino
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties. For aza-polycyclic aromatic hydrocarbons like benzo[c]cinnoline (B3424390) and its derivatives, DFT calculations offer a balance of computational cost and accuracy. nih.gov
The initial step in most quantum chemical studies is the optimization of the molecule's ground state geometry to find its most stable three-dimensional structure. For the parent molecule, benzo[c]cinnoline, the tricyclic system is largely planar. nih.gov Upon substitution with a 4-(dimethylamino) group, the planarity of the benzo[c]cinnoline core is expected to be maintained.
The N=N bond length in the parent benzo[c]cinnoline has been reported to be approximately 1.292 Å. nih.gov In related 4-substituted cinnolines, the N=N bond lengths are calculated to be around 1.26 Å. ajchem-a.com The C-C bond lengths within the aromatic rings typically vary from 1.355 to 1.402 Å. ijastems.org
Conformational analysis would primarily focus on the orientation of the dimethylamino group relative to the benzo[c]cinnoline ring. The rotation around the C4-N bond would be a key conformational variable. The dihedral angle between the plane of the dimethylamino group and the aromatic ring would determine the extent of electronic communication between the nitrogen lone pair and the π-system of the ring. A co-planar arrangement would maximize resonance and electron delocalization. ajchem-a.com
Table 1: Representative Calculated Bond Lengths in Cinnoline (B1195905) Derivatives Data is for related cinnoline structures as a proxy.
| Bond | Typical Calculated Bond Length (Å) |
| N=N | 1.26 ajchem-a.com |
| C-C (aromatic) | 1.355 - 1.402 ijastems.org |
| C-H | ~1.070 ijastems.org |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comscirp.org A smaller gap generally implies higher reactivity. scirp.org
For benzo[c]cinnoline and its derivatives, the HOMO is typically a π-orbital distributed over the aromatic rings. In derivatives with electron-donating substituents, such as the dimethylamino group, the HOMO is expected to have a significant contribution from the substituent, indicating that this is the primary site for electron donation. researchgate.net The LUMO is generally a π*-orbital, also delocalized over the polycyclic framework, and represents the molecule's ability to accept an electron. researchgate.net
The introduction of a strong electron-donating group like dimethylamino at the 4-position is expected to raise the energy of the HOMO and have a smaller effect on the LUMO energy. This would lead to a reduction in the HOMO-LUMO energy gap compared to the unsubstituted benzo[c]cinnoline, suggesting increased reactivity and a red-shift in the electronic absorption spectrum. Studies on related cinnoline derivatives show that the HOMO-LUMO gap can be tuned by the nature of the substituent. ajchem-a.comijastems.org
Table 2: Calculated Frontier Molecular Orbital Energies and Gaps for Related Heterocyclic Compounds Values are illustrative and depend on the specific molecule and computational level.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Quinoline | -6.646 | -1.816 | 4.83 scirp.org |
| Cinnoline-4-carboxylic acid | -7.21 | -3.11 | 4.10 ijastems.org |
Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. researchgate.netwisc.eduwisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and antibonding orbitals.
For Benzo[c]cinnoline, 4-(dimethylamino)-, NBO analysis would be expected to reveal significant delocalization of the nitrogen lone pair of the dimethylamino group into the π*-antibonding orbitals of the benzo[c]cinnoline ring system. This interaction, described as a hyperconjugative interaction, stabilizes the molecule and is responsible for the electron-donating character of the substituent. The magnitude of this interaction can be quantified by the second-order perturbation theory analysis of the Fock matrix in the NBO basis.
Charge distribution analysis, often performed using methods like Natural Population Analysis (NPA), provides insight into the distribution of electrons across the molecule. researchgate.net The nitrogen atom of the dimethylamino group would likely carry a partial positive charge due to its electron-donating role, while the nitrogen atoms of the cinnoline core and certain carbon atoms in the ring system would exhibit increased negative charge. This charge distribution pattern is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules.
Computational methods, particularly Time-Dependent DFT (TD-DFT), are widely used to predict the UV-Vis absorption spectra of molecules. nih.govchemrxiv.orgchemrxiv.org For benzo[c]cinnoline and its derivatives, the electronic spectra are characterized by multiple absorption bands in the UV and visible regions. acs.orgresearchgate.net These bands correspond to electronic transitions between different molecular orbitals, primarily of π → π* character. The introduction of the dimethylamino group is expected to cause a bathochromic (red) shift in the absorption maxima due to the narrowing of the HOMO-LUMO gap. acs.org TD-DFT calculations can predict the wavelengths of these transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.
The prediction of Nuclear Magnetic Resonance (NMR) spectra is another important application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts (δ) for ¹H and ¹³C NMR. For benzo[c]cinnoline and its derivatives, the chemical shifts are sensitive to the electronic environment of each nucleus. rsc.orgrsc.org The electron-donating dimethylamino group would be expected to increase the electron density at certain positions in the aromatic rings, leading to an upfield shift (lower δ values) for the nearby protons and carbons. Computational predictions of NMR spectra can be a valuable tool for structure elucidation and for assigning experimental spectra. nih.gov
Fukui function analysis is a method derived from conceptual DFT that helps in predicting the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. nih.govresearchgate.net The Fukui function quantifies the change in electron density at a particular point in a molecule when an electron is added or removed.
For Benzo[c]cinnoline, 4-(dimethylamino)-, the sites most susceptible to electrophilic attack would be those with the highest value of the Fukui function for electron removal (f⁻), which are typically the regions with the highest HOMO density. This is expected to be on the electron-rich aromatic ring and potentially the nitrogen of the amino group. The sites most prone to nucleophilic attack would be identified by the highest value of the Fukui function for electron addition (f⁺), corresponding to regions with high LUMO density. nih.gov These are likely to be electron-deficient positions on the benzo[c]cinnoline core. This analysis provides a theoretical framework for understanding and predicting the regioselectivity of chemical reactions involving this molecule.
Post-Hartree-Fock Methods for Excited State Calculations (e.g., RI-CC2)
While TD-DFT is a workhorse for predicting excited states, more accurate results can often be obtained using post-Hartree-Fock methods, such as Coupled Cluster theory. The approximate coupled cluster singles and doubles model (CC2), particularly with the resolution-of-the-identity (RI) approximation (RI-CC2), offers a good compromise between accuracy and computational cost for calculating the excited states of medium-sized organic molecules. scilit.comualberta.caresearchgate.net
These methods are particularly useful for obtaining highly accurate vertical excitation energies and for studying the geometries of molecules in their excited states. utwente.nlresearchgate.net For aza-aromatic systems, where charge-transfer states can be important, methods like CC2 can provide a more reliable description than some standard DFT functionals. ualberta.ca Applying RI-CC2 to Benzo[c]cinnoline, 4-(dimethylamino)- would yield benchmark-quality data on its electronic transitions, providing deeper insights into its photophysical properties.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) has become a standard theoretical tool for investigating the properties of electronically excited states. rsc.orgsemanticscholar.orguci.edu This computational method allows for the calculation of excitation energies, which correspond to optical absorption spectra, and provides insights into the nature of electronic transitions. researchgate.net
For the family of amino-benzo-cinnolines ("ABCDyes"), including the 4-(dimethylamino)- derivative, TD-DFT calculations have been employed to understand their photophysical behavior. rsc.org Theoretical studies using various density functionals, such as PBE0, B3LYP with D3BJ dispersion correction, and the long-range corrected CAM-B3LYP, have been performed to model the absorption spectra in different solvents. rsc.org
Comparisons between the calculated and experimental spectra show that while all tested functionals reproduce the general spectral features, CAM-B3LYP tends to overestimate the excitation energies. The PBE0 and B3LYP-D3BJ functionals have been found to yield more accurate results for this class of compounds. rsc.org
Natural Transition Orbital (NTO) analysis, combined with TD-DFT calculations, provides a clearer picture of the electronic transitions. For the 4-(dimethylamino)benzo[c]cinnoline scaffold, these calculations indicate a significant dependence of the transition character on the solvent environment. In less polar solvents like toluene (B28343) and chloroform, the first electronic transition is characterized as n → π. In contrast, in more polar solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) (MeOH), this order is reversed, and the lowest energy transition is of a π → π character. rsc.org This switch is crucial for understanding the observed solvatochromic behavior of the molecule. rsc.org
The frontier molecular orbitals (HOMO and LUMO) involved in these transitions are typically delocalized over the three aromatic rings of the benzo[c]cinnoline framework. The HOMO-1, however, is often localized on the nitrogen atoms of the cinnoline core. rsc.org
Computational Modeling of Photophysical and Photovoltaic Characteristics
Computational modeling provides essential insights into the photophysical properties of fluorophores like Benzo[c]cinnoline, 4-(dimethylamino)-. Theoretical calculations complement experimental findings by explaining observed phenomena such as solvatochromism and fluorescence quantum yields. rsc.org
For a model amino-benzo-cinnoline compound, TD-DFT calculations at the 6-31+G(d,p)/PCM level of theory have been used to rationalize surprising experimental results, such as the increase in fluorescence quantum yield in more polar solvents. rsc.org This behavior is atypical for many fluorophores but can be understood by analyzing the nature and energy of the excited states in different dielectric environments as modeled by the calculations. rsc.org
The table below summarizes the experimentally determined photophysical properties of a representative amino-benzo-cinnoline dye (ABCDye 4a ) in various solvents, which are the types of characteristics that computational models aim to predict and explain. rsc.org
While specific photovoltaic data for Benzo[c]cinnoline, 4-(dimethylamino)- is not detailed in the provided search results, computational studies on similar donor-acceptor dyes are used to evaluate key parameters for solar cell applications. nih.gov These theoretical evaluations typically include:
Light Harvesting Efficiency (LHE): A measure of how effectively the molecule absorbs light at different wavelengths.
Short-Circuit Current Density (Jsc): The maximum current a solar cell can produce.
Open-Circuit Voltage (Voc): The maximum voltage available from a solar cell.
Gibbs Free Energy of Injection (ΔGinj): Relates to the efficiency of electron injection from the dye's excited state into the semiconductor (e.g., TiO2) conduction band.
Gibbs Free Energy of Regeneration (ΔGreg): Pertains to the efficiency of regenerating the oxidized dye by the electrolyte. nih.gov These parameters are calculated using DFT and TD-DFT to predict the potential performance of a dye in a dye-sensitized solar cell (DSSC). nih.govresearchgate.net
Theoretical Insights into Excited State Dynamics and Deactivation Pathways
The presence of a flexible dimethylamino donor group attached to an aromatic system in Benzo[c]cinnoline, 4-(dimethylamino)- suggests that its excited-state dynamics may involve intramolecular charge transfer (ICT) processes. rsc.org Upon photoexcitation, an electron is promoted from a state with significant character on the electron-donating dimethylamino group to a state with more character on the electron-accepting benzo[c]cinnoline core. rsc.org
A primary deactivation pathway for many flexible donor-acceptor molecules involves structural relaxation in the excited state. mdpi.com Theoretical studies on analogous molecules, such as 4-(dimethylamino)benzonitrile (B74231) (DMABN) and 4-N,N-dimethylamino-4′-nitrobiphenyl, have shown that the molecule can deactivate non-radiatively through a process known as twisted intramolecular charge transfer (TICT). rsc.orgresearchgate.net
This process is characterized by the following steps:
Excitation: The molecule absorbs a photon, transitioning to a locally excited (LE) state, which is typically planar and fluorescent.
Twisting Motion: In the excited state, rotation can occur around the C-N single bond connecting the dimethylamino group to the aromatic ring.
Formation of the TICT State: This twisting leads to a lower-energy, charge-separated TICT state where the dimethylamino group is perpendicular to the aromatic ring. rsc.org This state is often non-emissive or weakly emissive, providing an efficient non-radiative decay channel back to the ground state. mdpi.com
The efficiency of this deactivation pathway is highly sensitive to the solvent environment. rsc.org In polar solvents, the charge-separated TICT state is stabilized, which can facilitate its formation and lead to fluorescence quenching. rsc.orgmdpi.com Conversely, in nonpolar solvents or rigid environments, the formation of the TICT state may be hindered, resulting in higher fluorescence from the LE state. rsc.org Computational simulations, including surface-hopping nonadiabatic dynamics, can model these ultrafast processes and map out the potential energy surfaces of the excited states to identify conical intersections that facilitate rapid internal conversion back to the ground state. rsc.orgrsc.org
Photophysical Properties and Excited State Dynamics of Benzo C Cinnoline, 4 Dimethylamino
Electronic Absorption and Emission Spectroscopy
The electronic absorption and emission characteristics of 4-(dimethylamino)benzo[c]cinnoline are governed by the interplay of its constituent aromatic systems and the charge transfer between the donor and acceptor moieties. rsc.org
The UV-Visible absorption spectrum of 4-(dimethylamino)benzo[c]cinnoline derivatives is characterized by broad absorption bands. nih.gov These arise from π-π* electronic transitions within the conjugated aromatic system. The presence of the electron-donating dimethylamino group and the electron-accepting cinnoline (B1195905) core facilitates an intramolecular charge transfer (ICT) upon photoexcitation. rsc.org
Theoretical studies, such as Time-Dependent Density Functional Theory (TD-DFT), have been employed to understand the electronic transitions. rsc.orgnih.gov For a model compound within the ABCDye family, calculations indicate that the lowest energy absorption band (S₀→S₁) corresponds to the ICT transition. This is characterized by the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO), which is predominantly localized on the electron-donating dimethylamino-phenyl moiety, to the Lowest Unoccupied Molecular Orbital (LUMO), which is centered on the electron-accepting benzo[c]cinnoline (B3424390) core. rsc.org
The absorption maxima (λabs) are influenced by the solvent environment, a phenomenon known as solvatochromism. rsc.org
Table 1: UV-Visible Absorption Data for a Representative Amino-Benzo-Cinnoline Dye (ABCDye 4a) in Various Solvents
| Solvent | Absorption Max (λabs) [nm] | Molar Extinction Coefficient (ε) [M-1cm-1] |
|---|---|---|
| Dichloromethane | 404 | 9300 |
| Methanol (B129727) | 406 | 8900 |
| DMSO | 416 | 9300 |
Data sourced from a study on a representative compound from the ABCDye family. rsc.org
A remarkable feature of 4-(dimethylamino)benzo[c]cinnoline and related ABCDyes is their fluorescence emission, which is strongly dependent on the polarity of the solvent. rsc.org Unusually, these dyes exhibit enhanced fluorescence in polar environments. rsc.org The emission spectra typically show a single, broad band, which is characteristic of emission from a relaxed ICT excited state. nih.gov
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is significantly higher in polar solvents compared to apolar ones. For instance, a representative ABCDye showed a quantum yield of 0.19 in DMSO and 0.18 in methanol, while fluorescence was almost negligible in nonpolar solvents. rsc.org This behavior is contrary to many typical ICT dyes and highlights the unique electronic properties of the benzo[c]cinnoline scaffold. rsc.org
Table 2: Fluorescence Emission Data for a Representative Amino-Benzo-Cinnoline Dye (ABCDye 4a) in Various Solvents
| Solvent | Emission Max (λem) [nm] | Fluorescence Quantum Yield (ΦF) |
|---|---|---|
| Dichloromethane | 505 | 0.04 |
| Methanol | 542 | 0.18 |
| DMSO | 551 | 0.19 |
Relative quantum yields were calculated using Coumarin 153 in Ethanol (ΦF = 0.53) as a standard. rsc.org
While many cinnoline compounds are known to exhibit phosphorescence, this is often highly dependent on the environment, particularly the presence of protic solvents. bibliotekanauki.pl For the parent compound, cinnoline, phosphorescence is typically observed only in such protic environments. bibliotekanauki.pl The benzo[c]cinnoline core is known to have a high quantum yield for triplet state formation, approaching unity. nih.gov This efficient intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁) suggests that phosphorescence could be a potential de-excitation pathway. However, specific data on the phosphorescence characteristics and solvato-temperature dependencies for 4-(dimethylamino)benzo[c]cinnoline are not extensively detailed in the available literature, which focuses primarily on its strong fluorescence properties. The high efficiency of triplet formation is coupled with a significantly short triplet lifetime, which is attributed to rapid nonradiative relaxation from the T₁ state back to the ground state. nih.gov
Compounds with the benzo[c]cinnoline structure are noted for exhibiting large Stokes shifts. nih.govnih.gov The Stokes shift is the difference in energy (or wavelength) between the maxima of the absorption and emission spectra. A large Stokes shift is advantageous in applications like fluorescence microscopy as it facilitates the separation of the excitation and emission signals, reducing background interference. nih.gov
The large Stokes shift in 4-(dimethylamino)benzo[c]cinnoline is a direct consequence of the intramolecular charge transfer (ICT) process. nih.gov Upon photoexcitation, the molecule transitions from the ground state to a Franck-Condon excited state. Subsequently, the molecule and the surrounding solvent molecules relax to an equilibrium excited state, which has a different geometry and a larger dipole moment due to the charge redistribution. nih.gov The energy difference between the Franck-Condon state and the relaxed ICT state is responsible for the significant Stokes shift. nih.gov The Lippert-Mataga equation is often used to analyze this relationship between the Stokes shift and solvent polarity to elucidate the change in dipole moment between the ground and excited states, providing insight into the ICT characteristics. nih.gov
Table 3: Stokes Shift for a Representative Amino-Benzo-Cinnoline Dye (ABCDye 4a) in Various Solvents
| Solvent | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift [nm] | Stokes Shift [cm-1] |
|---|---|---|---|---|
| Dichloromethane | 404 | 505 | 101 | 4998 |
| Methanol | 406 | 542 | 136 | 6187 |
| DMSO | 416 | 551 | 135 | 5909 |
Calculated from data presented in a study on a representative ABCDye. rsc.org
The photophysical properties of 4-(dimethylamino)benzo[c]cinnoline are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. rsc.orgcore.ac.uk Both the absorption and, more dramatically, the emission spectra exhibit shifts in response to changes in solvent polarity. The emission spectrum, in particular, shows a pronounced bathochromic (red) shift as the solvent polarity increases. rsc.org This positive solvatochromism is a hallmark of molecules that have a larger dipole moment in the excited state than in the ground state, consistent with an ICT mechanism. nih.gov
Analysis of the solvatochromic behavior of a representative ABCDye indicates that the spectral shifts are primarily driven by the solvent's polarity and acidity, with smaller contributions from dipolarity and basicity. rsc.org This sensitivity to the local environment makes these dyes potentially useful as fluorescent probes. nih.gov
Information regarding the thermochromic effects (changes in color or spectral properties with temperature) on 4-(dimethylamino)benzo[c]cinnoline is less prevalent in the literature. However, for some ICT dyes, temperature can influence the excited state dynamics and the equilibrium between different excited state conformations, which could manifest as thermochromic shifts. researchgate.net
Excited State Dynamics and Relaxation Processes
Upon absorption of a photon, the 4-(dimethylamino)benzo[c]cinnoline molecule is promoted to an excited electronic state. The subsequent de-excitation can occur through several competing relaxation pathways. The dominant process for this class of molecules in polar solvents is fluorescence from the relaxed ICT state. rsc.org
However, other non-radiative decay channels are also active. A key process for the benzo[c]cinnoline core is intersystem crossing (ISC) to the triplet manifold (T₁). nih.gov The quantum yield of this process is reported to be near unity, indicating it is a highly efficient pathway. nih.gov Despite the high population of the triplet state, phosphorescence is not a major deactivation pathway due to a very short triplet lifetime. This is attributed to a rapid non-radiative relaxation process that returns the molecule from the T₁ state to the ground state (S₀). nih.gov This rapid deactivation of the triplet state is a significant aspect of the excited-state dynamics of the benzo[c]cinnoline system.
Absorption (S₀ → S₁): Excitation to a Franck-Condon singlet excited state.
Solvent Relaxation/ICT State Formation: Geometric relaxation of the molecule and reorientation of surrounding solvent molecules to stabilize the charge-separated ICT state. This process is responsible for the large Stokes shift.
Fluorescence (S₁ → S₀): Radiative decay from the relaxed ICT state back to the ground state, observed as strong emission in polar solvents. rsc.org
Intersystem Crossing (S₁ → T₁): A highly efficient non-radiative transition to the triplet state. nih.gov
Non-radiative Decay (T₁ → S₀): A rapid non-radiative relaxation from the triplet state to the ground state, resulting in a short triplet lifetime. nih.gov
Ultrafast Deactivation Mechanisms
Upon absorption of light, molecules must dissipate the excess energy. In many organic molecules, this occurs through a combination of radiative (fluorescence, phosphorescence) and non-radiative decay pathways. For push-pull systems analogous to 4-(dimethylamino)benzo[c]cinnoline, such as 4-(dimethylamino)benzonitrile (B74231) (DMABN), ultrafast deactivation channels are prominent. These processes, often occurring on a picosecond or even femtosecond timescale, are critical in determining the fluorescence quantum yield.
In similar donor-acceptor molecules, the initially excited state can rapidly convert to other electronic states, including twisted intramolecular charge transfer (TICT) states or states with significant nπ* character, which are often non-emissive or weakly emissive. Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are instrumental in elucidating these ultrafast pathways. For instance, studies on related compounds reveal rapid internal conversion and intersystem crossing processes that compete with fluorescence.
Role of Conical Intersections in Non-Radiative Decay
Non-radiative decay is often facilitated by conical intersections, which are points of degeneracy between two electronic potential energy surfaces. pnrjournal.com These intersections provide highly efficient funnels for the molecule to transition from an excited electronic state back to the ground state without emitting light. The accessibility of these conical intersections is a key determinant of a molecule's luminosity. pnrjournal.com
Intramolecular Charge Transfer (ICT) States: Formation and Properties
A hallmark of push-pull molecules like 4-(dimethylamino)benzo[c]cinnoline is the formation of intramolecular charge transfer (ICT) states upon photoexcitation. In the ground state, there is a certain degree of charge separation, but upon absorption of a photon, a significant transfer of electron density occurs from the electron-donating dimethylamino group to the electron-accepting benzo[c]cinnoline moiety.
This charge transfer leads to the formation of a highly polar excited state. The properties of this ICT state, particularly its energy and lifetime, are highly sensitive to the polarity of the surrounding medium. In polar solvents, the ICT state is stabilized, leading to a red-shift in the fluorescence emission spectrum, a phenomenon known as solvatochromism.
The formation of the ICT state can proceed through different structural relaxation pathways. The most widely discussed is the Twisted Intramolecular Charge Transfer (TICT) model. According to this model, after excitation, the dimethylamino group twists relative to the plane of the aromatic ring, leading to a state with maximum charge separation and minimal overlap between the donor and acceptor orbitals. An alternative is the Planar Intramolecular Charge Transfer (PICT) model, where significant charge transfer occurs in a more planar conformation. For many systems, including the well-studied 4-(dimethylamino)benzonitrile (DMABN), the TICT model is widely accepted to explain the dual fluorescence observed in polar solvents. researchgate.netwikipedia.org
| Property | Description | Significance |
| Solvatochromism | The change in the color of a substance when it is dissolved in different solvents. | Indicates a change in the dipole moment upon excitation, characteristic of ICT. |
| Dual Fluorescence | The appearance of two distinct fluorescence bands in certain solvents. | Often attributed to emission from both a locally excited (LE) state and an ICT state. |
| TICT State | A twisted intramolecular charge transfer state. | A key model to explain the photophysics of many push-pull molecules. |
| PICT State | A planar intramolecular charge transfer state. | An alternative model to the TICT state for ICT formation. |
Characterization of Triplet States and Proximity Effects
In addition to singlet excited states, triplet states play a crucial role in the photophysics of many N-heterocyclic compounds. The parent molecule, benzo[c]cinnoline, is known to have a high quantum yield of triplet formation, approaching unity. acs.orgnih.gov This efficient intersystem crossing (ISC) from the excited singlet state to the triplet manifold is a significant deactivation pathway. The triplet state lifetime of benzo[c]cinnoline is relatively short due to efficient non-radiative decay from the T1 state to the ground state. acs.orgnih.gov
The presence of the dimethylamino group in 4-(dimethylamino)benzo[c]cinnoline is expected to influence the properties of the triplet states. The energy levels of nπ* and ππ* triplet states can be close in energy, a situation referred to as "proximity effects." scielo.br Vibronic coupling between these nearly degenerate states can significantly alter the photophysical properties, including phosphorescence yields and lifetimes, and their sensitivity to the environment (e.g., solvent polarity and hydrogen bonding). For instance, in some azaaromatics, phosphorescence is only observed in protic solvents, which is attributed to the solvent's ability to shift the relative energies of the nπ* and ππ* states. scielo.br
| Parameter | Benzo[c]cinnoline (Parent Compound) | Expected Influence of 4-(dimethylamino)- group |
| Triplet Quantum Yield (ΦT) | ~ 1 | May be altered due to changes in spin-orbit coupling and singlet state lifetime. |
| Triplet Lifetime (τT) | Short | Could be modified by changes in the T1 state character and energy gap to the ground state. |
| Proximity Effects | Less pronounced | Expected to be significant due to the introduction of the amino group, leading to close-lying nπ* and ππ* states. |
Photochromic Behavior and Photoisomerization Processes
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. wikipedia.org While there is no direct evidence of photochromism for 4-(dimethylamino)benzo[c]cinnoline in the reviewed literature, the potential for photoisomerization exists within its structural framework.
Photoisomerization is a common process in molecules containing double bonds, such as the C=N bond within the cinnoline core, or in systems that can undergo ring-opening and closing reactions. wikipedia.orgnovapublishers.com For N-heterocyclic aromatic compounds, photoisomerization can occur through various mechanisms, including valence bond isomerization via bicyclic intermediates or rearrangements involving ring cleavage and subsequent recyclization. researchgate.netbenthamdirect.com For instance, N-substituted pyrazoles have been shown to photoisomerize to the corresponding imidazoles. researchgate.net
Given the rigid, fused-ring structure of the benzo[c]cinnoline core, large-scale photoisomerization is less likely than in more flexible systems. However, theoretical studies on related heterocyclic systems could provide insight into potential, more subtle, photochemical transformations.
Non-Linear Optical (NLO) Properties and Potential Applications
Molecules with a strong intramolecular charge transfer character, particularly those with a "push-pull" architecture like 4-(dimethylamino)benzo[c]cinnoline, are excellent candidates for non-linear optical (NLO) applications. NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies, phases, or amplitudes.
The key molecular property for second-order NLO effects is the first hyperpolarizability (β). A large β value is associated with a significant difference between the ground and excited state dipole moments and a large transition dipole moment. The push-pull nature of 4-(dimethylamino)benzo[c]cinnoline, with its electron-donating and accepting moieties connected by a polarizable π-system, is conducive to a large hyperpolarizability.
Theoretical calculations, such as those based on density functional theory (DFT), are often used to predict the NLO properties of new molecules. For organic compounds with similar electronic properties, large values of hyperpolarizability have been calculated and measured. These materials have potential applications in a variety of photonic and optoelectronic devices, including:
Frequency doubling: Converting laser light to a shorter wavelength.
Optical switching: Controlling the path of light with another light beam.
Electro-optic modulation: Modifying the properties of light with an electric field.
Electrochemical Behavior of Benzo C Cinnoline, 4 Dimethylamino
Cyclic Voltammetry (CV) Studies for Redox Potentials
Cyclic voltammetry is a key technique used to investigate the redox behavior of Benzo[c]cinnoline (B3424390) compounds. Studies on the parent Benzo[c]cinnoline and its bromo derivatives reveal a complex electrochemical profile that is highly dependent on the pH of the medium. tubitak.gov.tr In acidic conditions, these compounds typically show two distinct reduction waves. tubitak.gov.tr The first wave corresponds to the irreversible, two-electron reduction of the central N=N double bond. tubitak.gov.tr A second irreversible wave is also observed at more negative potentials in acidic solutions. tubitak.gov.tr
However, in basic media, the electrochemical behavior simplifies to a single reduction wave. tubitak.gov.tr This wave is characterized as being quasi-reversible to nearly irreversible, as the difference between the cathodic and anodic peak potentials is dependent on the scan rate. tubitak.gov.tr The introduction of a 4-(dimethylamino) group, a strong electron-donating substituent, would be expected to make the compound easier to oxidize and more difficult to reduce compared to the unsubstituted Benzo[c]cinnoline.
Table 1: Cyclic Voltammetry Data for Benzo[c]cinnoline in Acidic and Basic Media
| Medium | Peak 1 Potential (Ep1 vs Ag/AgCl) | Peak 2 Potential (Ep2 vs Ag/AgCl) | Characteristics |
|---|---|---|---|
| Acidic (pH < 7) | ~ -0.450 V | ~ -0.830 V | Two irreversible reduction peaks tubitak.gov.tr |
| Basic (pH > 8) | Varies | N/A | One quasi-reversible reduction peak tubitak.gov.tr |
Note: Data is for the parent compound Benzo[c]cinnoline and may vary for the 4-(dimethylamino)- derivative.
Chronoamperometry and Controlled Potential Electrolysis for Electron Transfer Quantification
Chronoamperometry and controlled potential coulometry are instrumental in determining the number of electrons transferred during the redox processes of Benzo[c]cinnoline derivatives. For the parent compound, these techniques have confirmed that the initial reduction wave in both acidic and basic media is a two-electron process. tubitak.gov.tr This corresponds to the reduction of the azo bridge (-N=N-) to a hydrazo bridge (-NH-NH-). tubitak.gov.tr
Constant potential coulometry experiments, conducted until the current diminishes to less than 1% of its initial value, corroborate these findings, consistently yielding a value of n=2 for the number of electrons in the first reduction step. tubitak.gov.tr These methods provide quantitative data that is essential for proposing and validating reaction mechanisms. tubitak.gov.tr
Determination of Oxidation and Reduction Potentials
The oxidation and reduction potentials are fundamental properties that dictate the electrochemical behavior of a molecule. For Benzo[c]cinnoline and its bromo derivatives, the reduction potentials have been systematically studied. In an ethanol/water mixture, two discrete two-electron reduction waves are observed in acidic media, while only one is seen in basic media. tubitak.gov.tr
The first reduction peak, observed at approximately -450 mV in acidic conditions, shifts to more negative potentials as the pH increases. tubitak.gov.tr The second reduction wave in acidic media corresponds to the further reduction of the dihydrobenzocinnoline intermediate to a tetrahydro product. tubitak.gov.tr While specific oxidation potential data for Benzo[c]cinnoline, 4-(dimethylamino)- is not available, the presence of the electron-donating dimethylamino group is anticipated to lower its oxidation potential, making it more susceptible to oxidation than the unsubstituted parent molecule.
Table 2: Electrochemical Parameters for Benzo[c]cinnoline
| Technique | Medium | Number of Electrons (n) | Process |
|---|---|---|---|
| Cyclic Voltammetry | Acidic | 2 | Reduction of N=N bond tubitak.gov.tr |
| Chronoamperometry | Acidic & Basic | 2 (for first wave) | Reduction of N=N bond tubitak.gov.tr |
| Constant Potential Coulometry | Acidic & Basic | 2 (for first wave) | Reduction of N=N bond tubitak.gov.tr |
Note: Data is for the parent compound Benzo[c]cinnoline.
Influence of Solvent and pH on Electrochemical Pathways and Stability
The electrochemical pathways and stability of Benzo[c]cinnoline compounds are significantly influenced by the solvent system and, most notably, the pH. The number of reduction waves observed in cyclic voltammetry is directly dependent on the pH of the solution. tubitak.gov.tr In acidic environments, the reduction process involves two separate two-electron steps. tubitak.gov.tr As the pH becomes more basic, these two waves merge into a single wave. tubitak.gov.tr
This pH dependence indicates the involvement of protons in the electrode reaction mechanism. tubitak.gov.tr In acidic solutions, the reduction of the N=N bond is followed by a subsequent reduction of the resulting dihydro product. tubitak.gov.tr In basic solutions, the mechanism appears to be altered, resulting in a single, consolidated reduction process. tubitak.gov.tr The choice of solvent can also affect the potentials and the reversibility of the electron transfer steps. For instance, studies have been conducted in various media, including ethanol/water mixtures and aprotic solvents like dimethylformamide (DMF), each revealing different facets of the electrochemical behavior. tubitak.gov.tr
Correlation between Electrochemical Properties and Frontier Molecular Orbital Energies (HOMO/LUMO levels)
The electrochemical properties of aromatic compounds like Benzo[c]cinnoline, 4-(dimethylamino)- are intrinsically linked to their frontier molecular orbital (FMO) energies—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level is associated with the molecule's ability to donate an electron (oxidation potential), while the LUMO level relates to its ability to accept an electron (reduction potential).
For related molecular systems, it has been shown that electron-donating substituents, such as methoxy (B1213986) or dimethylamino groups, raise the energy of the HOMO. nih.gov A higher HOMO energy level implies that less energy is required to remove an electron, corresponding to a lower oxidation potential. Conversely, these substituents have a less pronounced effect on the LUMO energy. The energy gap between the HOMO and LUMO levels (ΔE) is a critical parameter that correlates with the molecule's chemical reactivity and stability. Theoretical calculations, such as those using Density Functional Theory (DFT), can predict these orbital energies and help rationalize the experimentally observed electrochemical behavior. microsoft.com
Structure Property Relationships and Molecular Design Principles for Benzo C Cinnoline, 4 Dimethylamino
Impact of Substituents, including Dimethylamino Group, on Electronic, Photophysical, and Electrochemical Properties
The introduction of a dimethylamino group, a potent electron-donating substituent, at the 4-position of the benzo[c]cinnoline (B3424390) scaffold induces substantial changes in its electronic distribution. This, in turn, has a cascading effect on its photophysical and electrochemical properties. The nitrogen lone pair of the dimethylamino group actively participates in resonance with the aromatic system, increasing the electron density of the benzo[c]cinnoline core.
This electronic perturbation manifests in the compound's interaction with light. A new family of cinnoline-based green-emitting dyes, termed "ABCDyes" (Amino-benzo-cinnolines), demonstrates the profound impact of amino substituents. These dyes are engineered with an amino group as an electron-donating moiety and an electron-withdrawing unit to foster an intramolecular charge transfer (ICT) character, which is conducive to fluorescence emission.
A comparative study within the "ABCDyes" series reveals that the stronger electron-donating nature of the dimethylamino group (–NMe₂) compared to a primary amino group (–NH₂) leads to a bathochromic (red) shift in both the absorption and emission spectra. This is a direct consequence of the decreased energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, one ABCDye with a primary amino group displays absorption and emission maxima (λAbs/λEm) at 403/495 nm in dimethyl sulfoxide (B87167) (DMSO). In contrast, related derivatives with the dimethylamino group exhibit absorption centered around 420 nm in chloroform, with a slight redshift in DMSO, and a significant bathochromic shift in emission to approximately 530 nm in DMSO, underscoring the pronounced ICT character.
The photophysical properties of these amino-benzo-cinnoline derivatives are also highly sensitive to the solvent environment, a phenomenon known as solvatochromism. The pronounced ICT character of these molecules leads to a significant bathochromic shift in emission in polar solvents. Interestingly, and somewhat uncommonly for dyes with an ICT mechanism, some of these derivatives exhibit enhanced fluorescence quantum yields in polar media compared to nonpolar environments.
Interactive Data Table: Photophysical Properties of a Representative Amino-Benzo[c]cinnoline Dye (ABCDye) in Various Solvents
| Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| Toluene (B28343) | 416 | 12,000 | 485 | 3450 | 0.15 |
| Chloroform | 422 | 11,500 | 493 | 3400 | 0.20 |
| Dichloromethane | 425 | 13,000 | 505 | 3700 | 0.30 |
| Acetonitrile | 420 | 12,500 | 525 | 4750 | 0.45 |
| Ethanol | 423 | 14,000 | 530 | 4750 | 0.50 |
| Methanol (B129727) | 421 | 13,500 | 535 | 5000 | 0.55 |
| DMSO | 428 | 15,000 | 532 | 4550 | 0.40 |
Data is based on a representative model compound from the "ABCDyes" family and illustrates the typical solvatochromic effects. The quantum yields were determined relative to a standard.
Rational Molecular Design Strategies for Tuning Spectroscopic and Redox Attributes
The tunability of the spectroscopic and redox properties of Benzo[c]cinnoline, 4-(dimethylamino)- and its derivatives is a key aspect of their potential in materials science. Rational molecular design strategies focus on modifying the molecular structure to achieve desired characteristics.
Tuning Spectroscopic Properties:
Modulation of Donor-Acceptor Strength: The photophysical properties are governed by the ICT from the electron-donating dimethylamino group to the electron-accepting benzo[c]cinnoline core. The strength of this ICT can be fine-tuned by introducing additional substituents. Placing electron-withdrawing groups on the benzo[c]cinnoline framework would enhance the ICT character, leading to a further red-shift in the absorption and emission spectra. Conversely, adding other electron-donating groups could have the opposite effect or lead to more complex electronic transitions.
Extension of π-Conjugation: Extending the conjugated π-system of the benzo[c]cinnoline core, for instance, by fusing additional aromatic rings, is a well-established strategy to red-shift the absorption and emission wavelengths. This approach, combined with the presence of the dimethylamino group, could lead to emitters in the longer wavelength regions of the visible spectrum.
Steric Hindrance: Introducing bulky groups near the dimethylamino group can induce a twist in the molecular geometry. This can affect the degree of electronic communication between the donor and the acceptor, thereby influencing the photophysical properties, including the quantum yield and emission lifetime.
Tuning Redox Attributes:
Electronic Nature of Substituents: The redox potentials of the molecule can be systematically tuned by the introduction of various functional groups. As previously mentioned, electron-donating groups will generally lower the oxidation potential, while electron-withdrawing groups will increase it. This allows for the precise tuning of the HOMO and LUMO energy levels, which is critical for applications in organic electronics.
Positional Isomerism: The position of the substituents on the benzo[c]cinnoline core is crucial. The impact of a substituent at the 4-position will be different from that at other positions due to the specific electronic distribution of the molecule. A systematic investigation of different substitution patterns is a key strategy in molecular design.
Theoretical Prediction and Experimental Validation of Structure-Property Correlations
Computational chemistry plays a vital role in understanding and predicting the properties of molecules like Benzo[c]cinnoline, 4-(dimethylamino)-. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for correlating molecular structure with electronic and photophysical properties.
Theoretical studies on amino-benzo-cinnoline dyes have shown that the HOMO and LUMO are typically delocalized over the three aromatic rings of the benzo[c]cinnoline framework. The HOMO-1 is often localized on the nitrogen atoms of the cinnoline (B1195905) core. TD-DFT calculations can predict the nature of electronic transitions. For instance, in the "ABCDyes," calculations indicated that in non-polar solvents like toluene and chloroform, the first electronic transition is of n → π* character, followed by a π → π* transition. In contrast, in polar solvents like DMSO and methanol, this order is reversed. These theoretical findings help to explain the observed solvatochromic behavior and the increase in fluorescence quantum yield in more polar environments.
The experimental validation of these theoretical predictions is crucial. The synthesis of a series of derivatives with systematically varied substituents and the subsequent characterization of their photophysical and electrochemical properties provide the necessary experimental data to confirm or refine the computational models. For example, the predicted red-shift in emission upon increasing solvent polarity for the "ABCDyes" was confirmed by experimental measurements, validating the calculated ICT character of the excited state.
This iterative process of theoretical prediction and experimental validation allows for the development of robust structure-property relationships, which can then guide the design of new molecules with optimized properties.
Design Principles for Enhanced Performance in Advanced Material Applications
The unique properties of Benzo[c]cinnoline, 4-(dimethylamino)- and its derivatives make them promising candidates for various advanced material applications, particularly in the field of organic electronics such as Organic Light-Emitting Diodes (OLEDs) and sensors. The design principles for enhancing their performance are rooted in the fundamental structure-property relationships.
For OLED Applications:
High Fluorescence Quantum Yield: A primary requirement for an efficient emitter in an OLED is a high photoluminescence quantum yield in the solid state. Molecular design strategies to achieve this include rigidifying the molecular structure to minimize non-radiative decay pathways and designing molecules that resist aggregation-caused quenching in the solid state.
Tuned Emission Color: The emission color can be precisely controlled by the strategies outlined in section 8.2, such as modulating the donor-acceptor strength and extending the π-conjugation. The strong electron-donating nature of the dimethylamino group already pushes the emission towards the green part of the spectrum.
Good Charge Carrier Mobility: For efficient device performance, the material should possess good electron and/or hole mobility. The planar structure of the benzo[c]cinnoline core can facilitate π-π stacking, which is beneficial for charge transport. Molecular design can further enhance this by introducing substituents that promote favorable intermolecular interactions.
High Glass Transition Temperature (Tg): For device stability and longevity, a high glass transition temperature is desirable. Introducing bulky and rigid substituents can increase the Tg of the material.
For Sensor Applications:
Sensitivity to Environmental Changes: The solvatochromic properties of amino-benzo-cinnolines make them potential candidates for fluorescent sensors. The emission color and intensity can change in response to changes in the polarity of the environment.
Specific Analyte Binding: By functionalizing the benzo[c]cinnoline core or the dimethylamino group with specific recognition moieties, sensors for various analytes (e.g., metal ions, anions, biomolecules) can be designed. The binding of the analyte would induce a change in the photophysical properties of the molecule, providing a detectable signal.
Advanced Applications of Benzo C Cinnoline, 4 Dimethylamino in Chemical Science and Materials Research
Photocatalysis and Hydrogen Production Systems
Research into organic photocatalysts for hydrogen production is an active area. Generally, molecules designed for this purpose require efficient light absorption, effective charge separation, and appropriate redox potentials to drive the reduction of protons to hydrogen. While studies have explored the photocatalytic formation of the parent benzo[c]cinnoline (B3424390) from 2,2′-dinitrobiphenyl using TiO₂ under UV irradiation, its application, particularly of the 4-(dimethylamino)- derivative, as a primary photocatalyst for hydrogen evolution is not documented in the available literature. The introduction of an electron-donating group like dimethylamine (B145610) could theoretically modulate the electronic properties favorably for photocatalysis, but experimental data is lacking.
Components in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The development of materials for OLEDs is a major focus of materials science. Ideal host materials and emitters possess high thermal stability, appropriate energy levels, and high photoluminescence quantum yields.
Sensitizing Dyes in Solar Energy Conversion Systems
In dye-sensitized solar cells (DSSCs), organic dyes typically feature a donor-π-acceptor (D-π-A) structure. The donor group, commonly an amine like dimethylamine, provides electrons upon photoexcitation. The benzo[c]cinnoline core could potentially act as part of the π-bridge or acceptor system. Derivatives of related nitrogen-containing heterocycles like quinoline have been successfully used as sensitizers. nih.gov For instance, quinoline-based dyes have shown power conversion efficiencies ranging from 1.2% to over 5%, depending on the specific molecular structure and device architecture. nih.gov The performance of these dyes is highly dependent on their absorption spectra, energy levels (HOMO/LUMO), and ability to inject electrons into the semiconductor (e.g., TiO₂). Without experimental data for Benzo[c]cinnoline, 4-(dimethylamino)-, its efficiency as a sensitizing dye remains speculative.
Development of Molecular Switches and Chemical Probes (Focus on chemical sensing mechanisms)
Molecular switches and probes often rely on a change in their photophysical properties, such as fluorescence, in response to an external stimulus. The cinnoline (B1195905) scaffold has been explored in the context of fluorogenic probes. For example, the reduction of a weakly fluorescent 4-azidocinnoline derivative to a corresponding highly fluorescent cinnoline-4-amine has been demonstrated, showcasing a fluorogenic effect that is sensitive to the polarity of the solvent. This transformation has been used for cell imaging, indicating the potential of the cinnoline core in designing chemical probes. The mechanism can involve aggregation-induced emission (AIE) and excited-state intermolecular proton transfer (ESPT). While this demonstrates the potential of the cinnoline amine structure in sensing, specific research on Benzo[c]cinnoline, 4-(dimethylamino)- as a molecular switch or chemical probe is not available.
Supramolecular Chemistry and Host-Guest Interactions for Tunable Properties
Host-guest chemistry involves the formation of specific complexes between a larger host molecule and a smaller guest molecule, driven by non-covalent interactions. This field has broad applications, from drug delivery to materials science. The planar, aromatic structure of benzo[c]cinnoline could allow it to participate in π-π stacking interactions, a common motif in supramolecular assembly. The nitrogen atoms could also act as hydrogen bond acceptors. However, there is no specific literature describing the use of Benzo[c]cinnoline, 4-(dimethylamino)- as either a host or a guest molecule in supramolecular systems designed for tunable properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
